molecular formula C4H6FN3 B6149936 3-fluoro-1-methyl-1H-pyrazol-4-amine CAS No. 1936174-81-0

3-fluoro-1-methyl-1H-pyrazol-4-amine

Cat. No.: B6149936
CAS No.: 1936174-81-0
M. Wt: 115.11 g/mol
InChI Key: IDHILOLBTORGMA-UHFFFAOYSA-N
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Description

3-Fluoro-1-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C4H6FN3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms. The presence of a fluorine atom and a methyl group on the pyrazole ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-1-methyl-1H-pyrazol-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyrazole and methylamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to deprotonate the starting materials and facilitate nucleophilic substitution.

    Procedure: The 3-fluoropyrazole is reacted with methylamine in the presence of a base, leading to the formation of this compound. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates
3-Fluoro-1-methyl-1H-pyrazol-4-amine is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. It is particularly relevant in the development of new drugs targeting specific biological pathways. For instance, it has been identified as crucial in synthesizing novel amides and bactericides, including fluopyram and bixafen, which are used in agricultural fungicides .

Mechanism of Action
The presence of the fluorine atom enhances the compound's binding affinity to biological targets, such as enzymes and receptors. This property makes it valuable for studying enzyme interactions and receptor binding, which are essential for drug development.

Agrochemicals

Pesticide Development
this compound plays a pivotal role in the synthesis of agrochemicals, particularly fungicides. It serves as an important intermediate for producing several new pesticide varieties, including Huxapyroxad and Sedaxane. These compounds are designed to combat various plant diseases effectively .

Industrial Synthesis
The compound's utility extends to industrial applications where it is involved in synthesizing other chemical derivatives used in agricultural practices. Its synthesis process is noted for its efficiency, yielding high purity products that meet industrial standards .

Research Applications

Chemical Research
In chemical research, this compound is used as a building block for creating more complex molecular structures. This versatility allows chemists to explore new reactions and synthesize a variety of functionalized compounds that can lead to innovative applications across different fields.

Biological Studies
The compound's interactions with specific molecular targets make it a subject of interest in biological studies. Researchers utilize it to investigate various biochemical pathways, potentially leading to new therapeutic strategies or insights into disease mechanisms .

Data Table: Applications Overview

Application Area Description Examples/Notes
Medicinal ChemistryIntermediate for drug synthesisFluopyram, Bixafen
AgrochemicalsKey component in developing pesticidesHuxapyroxad, Sedaxane
Chemical ResearchBuilding block for complex moleculesUsed in synthesizing functionalized compounds
Biological StudiesInvestigating enzyme interactions and receptor bindingPotential therapeutic insights

Case Studies

  • Synthesis of Bactericides
    A study highlighted the synthesis of novel amides using this compound as an intermediate. The resulting compounds demonstrated significant antibacterial activity against resistant strains, showcasing the compound's potential in pharmaceutical applications .
  • Agrochemical Development
    Research on the synthesis route for Huxapyroxad revealed that this compound was essential for achieving high yields and purity necessary for effective fungicides. This efficiency has implications for reducing production costs and improving agricultural outcomes .

Mechanism of Action

The mechanism by which 3-fluoro-1-methyl-1H-pyrazol-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the methyl group can influence its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-methyl-1H-pyrazol-4-amine: Similar structure but with a chlorine atom instead of fluorine.

    3-Bromo-1-methyl-1H-pyrazol-4-amine: Contains a bromine atom in place of fluorine.

    3-Iodo-1-methyl-1H-pyrazol-4-amine: Features an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-fluoro-1-methyl-1H-pyrazol-4-amine imparts unique properties such as increased electronegativity and the ability to form strong hydrogen bonds. These characteristics can enhance the compound’s reactivity and specificity in chemical and biological applications, distinguishing it from its halogenated counterparts.

Biological Activity

3-Fluoro-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention for its significant biological activities, particularly in agricultural applications as a fungicide. This compound is characterized by its unique structural features, including a fluorine atom and a methyl group, which enhance its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound includes carbon (C), hydrogen (H), fluorine (F), and nitrogen (N). The presence of the fluorine atom is crucial as it can influence both the compound's physicochemical properties and its biological activity. The compound's structure can be represented as follows:

Molecular Structure C4H6FN3\text{Molecular Structure }C_4H_6FN_3

This compound primarily functions as an inhibitor of succinate dehydrogenase (SDH) , an essential enzyme in the mitochondrial respiration chain. This inhibition is particularly useful in the development of fungicides targeting specific pathogens such as Zymoseptoria tritici, which causes Septoria leaf blotch in crops. The compound's ability to bind effectively to the active site of SDH enhances its inhibitory potency against these pathogens.

Antifungal Properties

Research indicates that this compound exhibits notable antifungal activity. It has been utilized as an intermediate in synthesizing various SDHI fungicides. These fungicides have shown effectiveness against a range of phytopathogenic fungi, making this compound significant in agricultural chemistry .

Structure-Activity Relationship (SAR)

Studies on the structure-activity relationship of pyrazole derivatives reveal that modifications to the pyrazole ring can significantly affect biological activity. For example, the introduction of different substituents on the ring can enhance binding affinity to target enzymes or alter metabolic stability .

Comparative Analysis with Similar Compounds

The following table summarizes some structural analogs of this compound and highlights their unique aspects:

Compound NameStructure FeaturesUnique Aspects
1-Methyl-1H-pyrazole-4-carboxylic acidContains a carboxylic acid groupUsed as a precursor for various derivatives
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidContains difluoromethyl and carboxylic acid groupsActs as an intermediate for SDHI fungicides
1-Methyl-3-(trifluoromethyl)-1H-pyrazoleContains trifluoromethyl groupExhibits different biological activities
3-Fluoro-N-methylpyrazoleSimilar pyrazole structureDifferent substituent pattern affecting reactivity

The uniqueness of this compound lies in its specific fluorination pattern, which contributes to its role as a key intermediate in developing potent agricultural fungicides.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in field trials against various fungal pathogens. For instance, compounds derived from this pyrazole derivative have been shown to outperform traditional fungicides like boscalid in terms of antifungal activity against multiple strains of phytopathogenic fungi .

In molecular docking studies, it was found that this compound could form critical hydrogen bonds with residues in the active site of SDH, which is pivotal for its inhibitory action. Such interactions are essential for understanding how structural modifications can lead to enhanced biological activity .

Properties

IUPAC Name

3-fluoro-1-methylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN3/c1-8-2-3(6)4(5)7-8/h2H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHILOLBTORGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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